3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound classified under carboxylic acids. Its IUPAC name reflects its structure, which includes a cyclopentane ring with methoxycarbonyl and carboxylic acid functional groups, as well as three methyl substituents. This compound is recognized for its unique configuration and is utilized in various scientific applications, including organic synthesis and biochemical research.
The synthesis of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize large-scale esterification processes with catalysts to enhance efficiency. Continuous flow reactors are often employed to optimize reaction conditions, achieving high yields and purity. Purification methods such as recrystallization or chromatography are essential for isolating the desired product .
The molecular structure of 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can be represented by its SMILES notation: COC(=O)C1CCC(C)(C(O)=O)C1(C)C
. This indicates the presence of a methoxycarbonyl group (–COOCH3) attached to the cyclopentane ring at the 3-position, along with two carboxylic acid groups .
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and esters. These include:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups like the methoxycarbonyl moiety, which can stabilize negative charges during reactions .
The mechanism of action for 3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The functional groups play crucial roles in binding interactions that can influence biochemical pathways:
Relevant data includes:
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and practical applications in both research and industry settings.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4